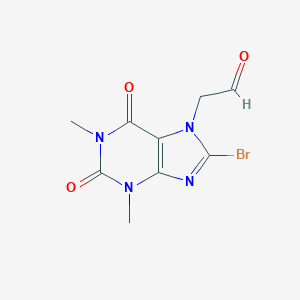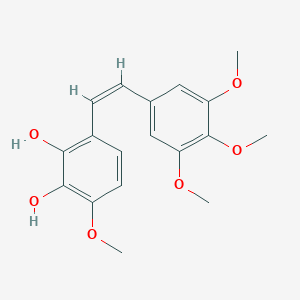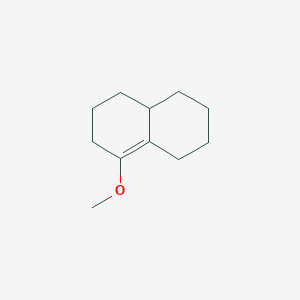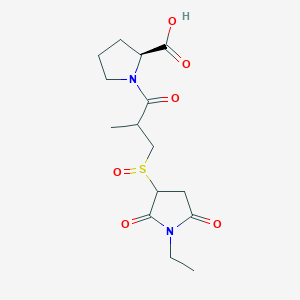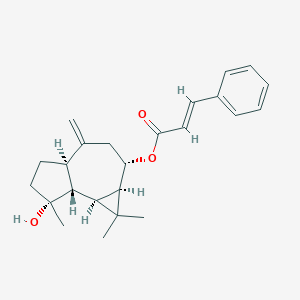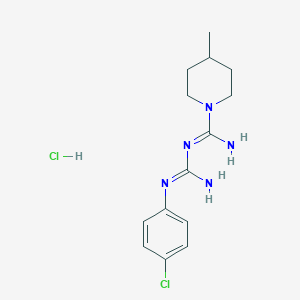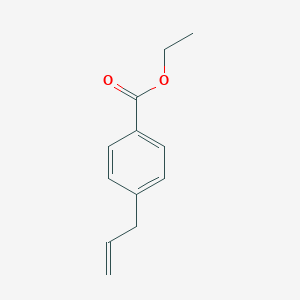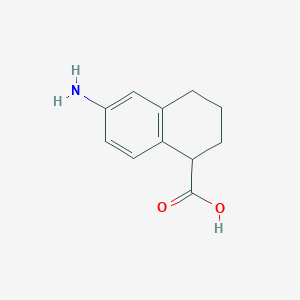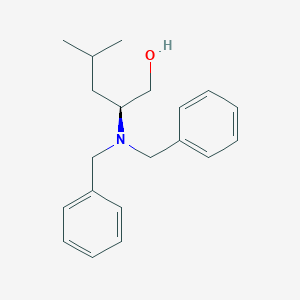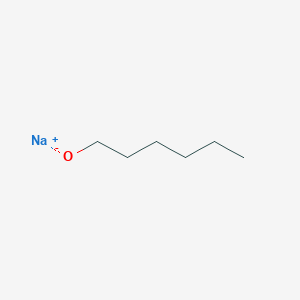
1-Hexanol, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanol, also known as hexan-1-ol, is an organic alcohol with a six-carbon chain and a condensed structural formula of CH3(CH2)5OH . This colorless liquid is slightly soluble in water, but miscible with diethyl ether and ethanol . It is used in the perfume industry .
Synthesis Analysis
Hexanol is produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . An idealized synthesis is shown: Al(C2H5)3 + 6C2H4 → Al(C6H13)3. Al(C6H13)3 + 1 + 1⁄2 O2 + 3H2O → 3HOC6H13 + Al(OH)3 . The process generates a range of oligomers that are separated by distillation .
Molecular Structure Analysis
The molecular structure of 1-Hexanol is C6H14O . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
Salt analysis involves the identification of the cation and anion of an inorganic salt . This is done by conducting a series of tests in a systematic manner and using the observations to confirm the absence or presence of specific cations and anions .
Physical And Chemical Properties Analysis
1-Hexanol is a colorless liquid that has a slightly fruity, yet sharp odor . This alcohol is less dense than water and its vapors are heavier than air . It has a boiling point of approximately 157°C (315°F) and a melting point of -50°C (-58°F) .
Safety And Hazards
1-Hexanol is flammable . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .
Zukünftige Richtungen
As with many industrial chemicals, the future of 1-hexanol will likely be shaped by advancements in green chemistry and sustainable manufacturing processes . Continued research and innovation in these areas may lead to the development of new applications for 1-hexanol that maximize its usefulness while minimizing its potential harm to humans and the environment .
Eigenschaften
CAS-Nummer |
19779-06-7 |
|---|---|
Produktname |
1-Hexanol, sodium salt |
Molekularformel |
C6H13NaO |
Molekulargewicht |
124.16 g/mol |
IUPAC-Name |
sodium;hexan-1-olate |
InChI |
InChI=1S/C6H13O.Na/c1-2-3-4-5-6-7;/h2-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
KZJZFUHYAZHJJA-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCC[O-].[Na+] |
SMILES |
CCCCCC[O-].[Na+] |
Kanonische SMILES |
CCCCCC[O-].[Na+] |
Andere CAS-Nummern |
19779-06-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



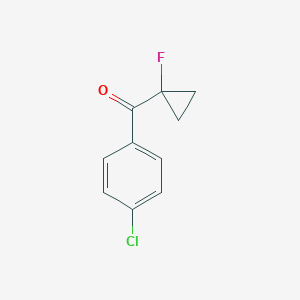
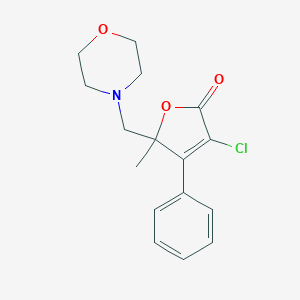
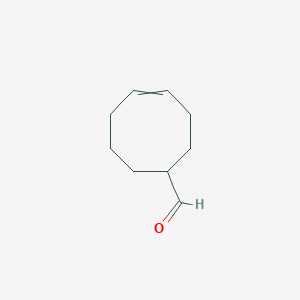
![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
